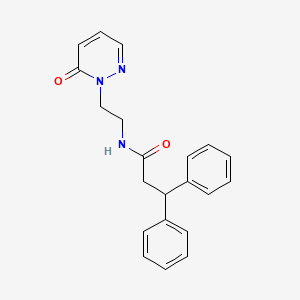

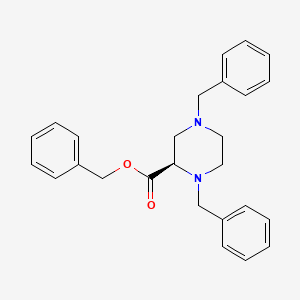

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

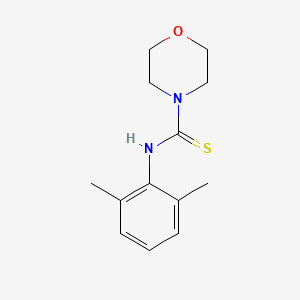

“N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings . The compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, carboxylates can react with alcohols to form esters, or with amines to form amides .Scientific Research Applications

Antibacterial and Antifungal Applications

This compound has potential use in antibacterial and antifungal avenues . The antibacterial results showed that the Ni (II) metal complexes had more efficacies against bacteria and fungi .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties . The anti-inflammatory studies of compounds reveal that the nickel (II) complex was denatured about 91.88 ± 3.1% of bovine serum albumin (BSA) .

Antioxidant Applications

The compound has been studied for its antioxidant properties . The biological studies proved that the synthesized compounds possess better antioxidant in nature .

Antidiabetic Applications

The compound has been studied for its antidiabetic properties . The biological studies proved that the synthesized compounds possess better antidiabetic in nature .

Inhibition of MMP 13

The compound has been studied for its inhibition effects on MMP 3, MMP 12 and MMP 13 . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .

Xanthine Oxidase Inhibitors

A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently .

Antimycobacterial Activities

A series of novel scaffold N - (1- (6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives with significant antimycobacterial activities were identified .

Synthesis of Secondary Arylcarbamates

An efficient, selective and cost-effective procedure has been developed for mono N -arylation of primary alkyl and benzyl carbamates with aryl iodides and bromides .

properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(22-14-15-24-21(26)12-7-13-23-24)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,19H,14-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZWTVJHHZZEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2684068.png)

![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)

![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)